molecular formula C14H20N2O4 B11104476 tert-butyl (2E)-2-(2,5-dimethoxybenzylidene)hydrazinecarboxylate

tert-butyl (2E)-2-(2,5-dimethoxybenzylidene)hydrazinecarboxylate

Cat. No.: B11104476
M. Wt: 280.32 g/mol
InChI Key: DZYQFKVYQSZJLZ-OQLLNIDSSA-N
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Description

TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound that features a tert-butyl group, a dimethoxyphenyl moiety, and a hydrazinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is often carried out under mild conditions, using solvents such as ethanol or methanol, and may require the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar structural features and biological activities.

    Tert-Butyl Esters: Compounds that share the tert-butyl group and exhibit similar reactivity patterns.

Uniqueness

TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-15-9-10-8-11(18-4)6-7-12(10)19-5/h6-9H,1-5H3,(H,16,17)/b15-9+

InChI Key

DZYQFKVYQSZJLZ-OQLLNIDSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=C(C=CC(=C1)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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